molecular formula C17H19NO B14223028 N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide CAS No. 745060-95-1

N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide

Cat. No.: B14223028
CAS No.: 745060-95-1
M. Wt: 253.34 g/mol
InChI Key: QQIDXOQNZHALET-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide is an organic compound belonging to the class of amides It is characterized by the presence of a benzamide group substituted with dimethylphenyl and dimethylbenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide typically involves the reaction of 2,4-dimethylaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: This compound is structurally similar but has a formamide group instead of a benzamide group.

    Amitraz: A related compound used as an acaricide and insecticide, known for its interaction with octopamine receptors.

Uniqueness

N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for further research and development.

Properties

CAS No.

745060-95-1

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-11-8-9-16(13(3)10-11)18-17(19)15-7-5-6-12(2)14(15)4/h5-10H,1-4H3,(H,18,19)

InChI Key

QQIDXOQNZHALET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2C)C)C

Origin of Product

United States

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